![molecular formula C11H6F3NO2 B1600337 2-(trifluoromethyl)quinoline-7-carboxylic Acid CAS No. 868662-63-9](/img/structure/B1600337.png)
2-(trifluoromethyl)quinoline-7-carboxylic Acid
Overview
Description
2-(trifluoromethyl)quinoline-7-carboxylic Acid is a chemical compound with the molecular formula C11H6F3NO2 and a molecular weight of 241.17 . It is a white to yellow solid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H6F3NO2/c12-11(13,14)9-4-3-6-1-2-7(10(16)17)5-8(6)15-9/h1-5H,(H,16,17) .Physical And Chemical Properties Analysis
This compound is a white to yellow solid . Its molecular formula is C11H6F3NO2 and its molecular weight is 241.17 .Scientific Research Applications
Synthesis and Anticancer Activity
2-(trifluoromethyl)quinoline derivatives have been synthesized for potential use in anticancer therapy. For instance, amino- and fluoro-substituted quinoline-4-carboxylic acid derivatives exhibit cytotoxic activity against various carcinoma cell lines. Microwave irradiation methods have shortened reaction times significantly, offering a more efficient synthesis route. These compounds have shown promising results in apoptosis-induced DNA fragmentation studies, suggesting potential as novel anticancer agents through inhibition of topoisomerase IIα (H. Bhatt, Y. Agrawal, & Manisha J. Patel, 2015).
Bioimaging Applications
The introduction of trifluoromethyl groups to quinoline derivatives has led to compounds with strong intramolecular charge-transfer fluorescence, ideal for bioimaging. Certain 7-aminoquinolines, synthesized through a catalyst-free process, have been used to specifically target the Golgi apparatus in various cell lines. This application demonstrates the potential of these derivatives in live-cell imaging and two-photon fluorescence microscopy, enhancing the toolkit available for cellular biology research (Jiahui Chen et al., 2019).
Novel Synthetic Routes
Research into trifluoromethyl-substituted pyridine- and quinolinecarboxylic acids has led to the development of recommendable routes for their synthesis. These methodologies offer a rational approach to producing a broad array of such compounds, significantly contributing to the fields of organic and medicinal chemistry. The use of sulfur tetrafluoride for the introduction of trifluoromethyl groups and subsequent carboxylation demonstrates the versatility and efficiency of these synthetic strategies (F. Cottet et al., 2003).
Antimicrobial Activity
Derivatives of 2-phenyl-7-substitutedquinoline-4-carboxylic acid, synthesized through microwave-irradiated methods, have shown broad-spectrum antimicrobial activity. This includes significant effects against gram-positive and gram-negative organisms, highlighting the potential of these compounds in developing new antimicrobial agents. The efficiency of microwave-assisted synthesis opens up rapid production possibilities for these bioactive molecules (H. Bhatt & Y. Agrawal, 2010).
properties
IUPAC Name |
2-(trifluoromethyl)quinoline-7-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6F3NO2/c12-11(13,14)9-4-3-6-1-2-7(10(16)17)5-8(6)15-9/h1-5H,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEFALJALMGHWBI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=N2)C(F)(F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6F3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40468423 | |
Record name | 2-Trifluoromethylquinoline-7-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40468423 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
868662-63-9 | |
Record name | 2-(Trifluoromethyl)-7-quinolinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=868662-63-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Trifluoromethylquinoline-7-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40468423 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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